molecular formula C24H20ClN3O4S B2973000 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 864925-21-3

2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No. B2973000
CAS RN: 864925-21-3
M. Wt: 481.95
InChI Key: OUDHAZUCSJDCFC-UHFFFAOYSA-N
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Description

2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a useful research compound. Its molecular formula is C24H20ClN3O4S and its molecular weight is 481.95. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties

Studies have focused on the structural and optical properties of quinoline derivatives, where compounds similar to the specified chemical have been analyzed for their polycrystalline nature, nanocrystallite dispersion in an amorphous matrix, and optical properties based on spectrophotometer measurements. These investigations have laid the groundwork for their application in thin-film fabrication and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antioxidant and Radical Quenching Abilities

Research into the antioxidant capabilities of quinoline derivatives, including studies on their potential to quench radicals and inhibit DNA oxidation, highlights their importance in developing novel antioxidants. These findings suggest that modifications to the quinoline structure, such as the introduction of electron-donating groups, can enhance their antioxidant efficacy (Xi & Liu, 2015).

Photovoltaic and Electronic Applications

Quinoline derivatives have been evaluated for their photovoltaic properties and potential use in organic–inorganic photodiode fabrication. Studies have detailed the electrical characteristics of heterojunction diodes based on quinoline derivatives, demonstrating their suitability for photodiode applications and highlighting how substitutions can improve diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthetic Applications and Biological Activity

The synthesis and modification of quinoline derivatives have been extensively studied, with applications ranging from the development of new synthetic methods to the evaluation of their biological activities. This includes the creation of novel quinoline structures through Povarov reactions and their potential as antimycobacterial agents, showcasing the versatility of quinoline derivatives in chemical synthesis and drug discovery (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Dielectric and Electrical Properties

Further research has been conducted on the dielectric and electrical properties of quinoline derivatives, emphasizing their potential in electronics. This includes investigations into their AC electrical conductivity, dielectrical properties, and the impact of substitution groups on these properties, providing insight into their applications in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-6-ethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-2-31-17-10-11-20-16(13-17)14-19(24(25)26-20)22-15-21(23-9-6-12-32-23)27-28(22)33(29,30)18-7-4-3-5-8-18/h3-14,22H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDHAZUCSJDCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

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